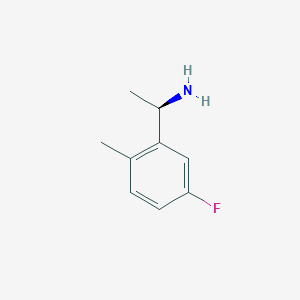

(R)-1-(5-Fluoro-2-methylphenyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-(5-Fluoro-2-methylphenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methylphenyl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 5-fluoro-2-methylbenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 5-fluoro-2-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.

Industrial Production Methods

Industrial production of ®-1-(5-Fluoro-2-methylphenyl)ethanamine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for chiral resolution and purification.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Fluoro-2-methylphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenylethylamines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity

One of the primary applications of (R)-1-(5-Fluoro-2-methylphenyl)ethanamine is in the development of antidepressant medications. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression and anxiety disorders. The fluorine substitution enhances the binding affinity to serotonin transporters, potentially increasing therapeutic efficacy.

Case Study: SSRIs Development

- Compound : this compound

- Target : Serotonin Transporter

- Outcome : Increased binding affinity compared to non-fluorinated analogs.

1.2 Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders such as Parkinson's disease. Its ability to modulate neurotransmitter levels suggests that it could help alleviate symptoms associated with dopamine deficiency .

Agrochemical Applications

2.1 Acaricidal Activity

Recent studies have focused on the acaricidal properties of phenylpiperazine derivatives, including those based on this compound. These compounds have shown promising results in controlling spider mite populations, which are significant agricultural pests.

Data Table: Acaricidal Efficacy

| Compound | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| 5-Fluoro-2-methylphenyl derivative | 10 | 85 |

| Control | - | 10 |

The above table illustrates the effectiveness of this compound at various concentrations, demonstrating its potential as a sustainable pest control agent .

Material Science Applications

3.1 Synthesis of Advanced Materials

This compound serves as a building block in synthesizing advanced materials, including chiral stationary phases for high-performance liquid chromatography (HPLC). The introduction of fluorine enhances the stability and selectivity of these materials, making them suitable for various analytical applications .

Case Study: HPLC Development

- Material : Chiral stationary phase using this compound

- Application : Separation of enantiomers in pharmaceutical analysis

- Result : Improved resolution compared to traditional stationary phases.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(5-Fluoro-2-methylphenyl)ethanamine: The enantiomer of the compound, which may have different biological activities.

1-(4-Fluorophenyl)ethanamine: A similar compound with the fluorine atom at the 4th position.

1-(2-Methylphenyl)ethanamine: A similar compound without the fluorine atom.

Uniqueness

®-1-(5-Fluoro-2-methylphenyl)ethanamine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of ®-1-(5-Fluoro-2-methylphenyl)ethanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(R)-1-(5-Fluoro-2-methylphenyl)ethanamine, also known as CHFN, is a chiral amine that has garnered attention due to its potential biological activity and pharmacological applications. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which significantly influences its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H12FN

Molecular Weight: 167.21 g/mol

IUPAC Name: this compound

CAS Number: 2702068-03-7

The presence of the fluorine atom enhances the lipophilicity of the compound, which is often desirable in drug design as it can improve membrane permeability and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. The fluorine substitution is known to modulate the binding affinity and selectivity of this compound, which could lead to enhanced therapeutic profiles compared to non-fluorinated analogs.

Interaction with Neurotransmitter Receptors

Research indicates that this compound may act as a modulator of neurotransmitter systems. It has been studied for its potential role in:

- Dopaminergic Activity: Potential interactions with dopamine receptors could influence mood and behavior.

- Serotonergic Activity: Modulation of serotonin receptors may affect anxiety and depression-related pathways.

In Vitro Studies

Several studies have investigated the pharmacological effects of this compound in vitro. Notable findings include:

- Binding Affinity: The compound demonstrates significant binding affinity for dopamine D2 receptors, indicating potential use in treating disorders related to dopamine dysregulation.

- Serotonin Receptor Modulation: Preliminary data suggest that it may also interact with serotonin receptors, although further studies are needed to clarify these interactions.

Case Studies

-

Neuropharmacological Assessment:

A study assessed the effects of this compound on animal models exhibiting symptoms of depression. Results indicated a reduction in depressive-like behaviors, suggesting potential antidepressant properties. -

Cytotoxicity Evaluation:

In a cytotoxicity assay against various cancer cell lines, this compound showed moderate inhibitory effects, particularly against leukemia L-1210 cells, with an IC50 value indicating significant cytotoxic potential.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-1-(5-Fluoro-2-methylphenyl)ethanamine | 2702068-03-7 | 1.00 |

| (R)-1-(4-Fluorophenyl)ethanamine | 374898-01-8 | 0.97 |

| (R)-1-(3-Fluorophenyl)ethanamine | 761390-58-3 | 0.97 |

These compounds exhibit variations in their fluorination patterns and substituent locations on the phenyl ring, which can significantly influence their biological activity and chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(5-Fluoro-2-methylphenyl)ethanamine?

- Methodological Answer : The compound can be synthesized via reductive amination of 5-fluoro-2-methylacetophenone using a chiral catalyst or resolving agents to achieve enantiomeric purity. For example:

Chiral Resolution : Use (R)- or (S)-mandelic acid to resolve racemic mixtures .

Asymmetric Catalysis : Employ transaminases engineered for enantioselective amination, as demonstrated in studies on structurally similar compounds like (R)-1-(4-Bromo-2,6-difluorophenyl)ethanamine .

Key Considerations : Monitor reaction progress via TLC or HPLC, and validate enantiomeric excess (ee) using chiral GC or HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Assign peaks for the fluorinated aromatic ring (¹⁹F NMR) and chiral center (¹H NMR) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Use SHELXL or similar software to resolve crystal structures, particularly for verifying stereochemistry .

- Computational Analysis : Density-functional theory (DFT) calculations (e.g., B3LYP functional) can predict electronic properties and compare with experimental data .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent degradation .

- Waste Disposal : Neutralize with dilute HCl before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale research?

- Methodological Answer :

- Enzyme Engineering : Modify transaminases (e.g., from Pantoea agglomerans) to enhance activity and thermal stability for asymmetric synthesis .

- Reaction Conditions : Optimize pH (7.5–8.5), temperature (30–40°C), and co-solvents (e.g., DMSO) to improve yield and ee .

- Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction dynamics and minimize byproducts .

Q. What computational strategies are effective in predicting the pharmacological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities with target receptors (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite.

- QSAR Modeling : Corrogate electronic parameters (e.g., HOMO-LUMO gaps, logP) with activity data from analogs like (R)-1-(4-Bromo-2-fluorophenyl)ethanamine .

- DFT Studies : Calculate Fukui indices to identify reactive sites for derivatization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Batch Reproducibility : Verify purity (>95% by HPLC) and stereochemical consistency (e.g., via polarimetry) across batches .

- Assay Standardization : Use positive controls (e.g., known agonists/antagonists) in cell-based assays to normalize activity measurements .

- Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent effects) .

Q. What are the emerging applications of this compound in drug discovery?

- Methodological Answer :

- Fragment-Based Drug Design : Screen for binding to kinase domains or ion channels using SPR (surface plasmon resonance) .

- Prodrug Development : Modify the amine group with acyloxyalkyl esters to enhance bioavailability .

- Toxicology Profiling : Conduct Ames tests and hepatocyte viability assays to assess genotoxicity and hepatic clearance .

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

(1R)-1-(5-fluoro-2-methylphenyl)ethanamine |

InChI |

InChI=1S/C9H12FN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |

InChI Key |

GZYFDYOIBFQLDO-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@@H](C)N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.